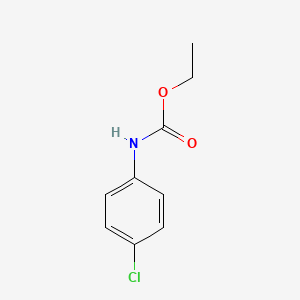

Ethyl N-(4-chlorophenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKXXIMERYQVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180851 | |

| Record name | p-Chlorophenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-80-9 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in agrochemical and pharmaceutical research. This document collates available data on its chemical and physical characteristics, synthesis, spectral properties, biological activity, and safety information.

Chemical and Physical Properties

This compound is a carbamate ester characterized by a 4-chlorophenyl group attached to the nitrogen atom. This substitution significantly influences its chemical reactivity and biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2621-80-9 | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Melting Point | 48 - 50 °C | [3] |

| Boiling Point | 182 - 184 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [2] |

Synthesis Protocols

Several synthetic routes to this compound have been reported. The most common methods start from either 4-chloroaniline or 4-chlorophenylisocyanate.

Table 2: Overview of Synthetic Methods for this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference(s) |

| 4-chloroaniline | Ethyl chloroformate, Pyridine | Controlled temperature | ~78% | [4] |

| 4-chlorophenylisocyanate | Zinc bromide ethyl acetate / Tetrahydrofuran | 45°C, 10 hours | >70% | [4] |

| 4-chloroaniline | Urea, Ethyl carbamate, Ethanol, Chlorobenzene | 200°C, 6.5 hours (in a pressure apparatus) | 78.6% | [4] |

Detailed Experimental Protocol: Synthesis from 4-chloroaniline and Ethyl Chloroformate

This protocol is a common and effective method for the laboratory-scale synthesis of this compound.

Materials:

-

4-chloroaniline

-

Ethyl chloroformate

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in anhydrous diethyl ether. Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath to 0-5°C.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10°C. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Add water to the reaction mixture to dissolve the precipitate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

-

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Key Data |

| ¹H NMR | Approximate chemical shifts (δ, ppm) in CDCl₃: 7.2-7.4 (m, 4H, aromatic protons), 6.8-7.0 (br s, 1H, NH), 4.2 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃). |

| ¹³C NMR | Approximate chemical shifts (δ, ppm) in CDCl₃: ~153 (C=O), ~137 (aromatic C-Cl), ~129 (aromatic CH), ~120 (aromatic CH), ~135 (aromatic C-N), ~61 (-OCH₂-), ~15 (-CH₃). |

| IR (Infrared) | Characteristic absorption bands (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, urethane), ~1590, ~1490 (C=C aromatic stretch), ~1220 (C-O stretch), ~830 (para-substituted benzene C-H bend). |

| Mass Spec. (MS) | Expected m/z for molecular ion [M]⁺: 199/201 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage of the carbamate linkage. |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

This compound has been investigated for its biological activities, primarily as a fungicide in agricultural applications.[4] Carbamates, as a class of compounds, are known for their ability to inhibit cholinesterase enzymes.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamate compounds involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[5] The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Caption: The general signaling pathway of acetylcholinesterase inhibition by carbamates.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and is suspected of causing cancer.

Table 4: Safety Information for this compound

| Hazard Statement | Precautionary Measures |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. |

Handling and Storage:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a dry and cool place.

-

Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical.

References

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in agricultural and pharmaceutical research.[1] This document details its molecular architecture and outlines key synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure

This compound is an organic compound featuring a carbamate functional group attached to a 4-chlorophenyl ring. The ethyl ester portion of the carbamate contributes to its chemical properties and reactivity.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The following sections detail three prominent methods, including the required starting materials, reagents, and reaction conditions.

The choice of a particular synthetic route can depend on various factors such as the availability of starting materials, desired yield, and scalability. The following diagram illustrates a decision-making workflow for selecting an appropriate synthesis method.

Caption: Decision workflow for selecting a synthesis method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods described.

| Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 4-Chloroaniline, Ethyl Chloroformate | Pyridine, Tetrahydrofuran or Dichloromethane | Controlled | ~78% | [1] |

| 4-Chloroaniline, Urea, Ethyl carbamate | Ethanol, Chlorobenzene | 200°C, 6.5 hours | 78.6% | [1] |

| 4-Chlorophenylisocyanate | Zinc bromide ethyl acetate, Tetrahydrofuran | 45°C, 10 hours | >70% | [1][2] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

This method involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base.

Experimental Workflow:

Caption: Experimental workflow for synthesis from 4-chloroaniline.

Protocol:

-

Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

-

Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).[1]

-

Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product. The crude product can be purified by recrystallization or column chromatography.[1]

This one-pot synthesis involves heating a mixture of 4-chloroaniline, urea, and ethyl carbamate.

Protocol:

-

Reaction Setup: In a pressure apparatus, combine 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (~96%), and 1400 g of chlorobenzene.[1]

-

Reaction Execution: Heat the mixture to 200°C and maintain for 6.5 hours with stirring.[1]

-

Work-up: Cool the apparatus to room temperature and vent. Remove excess ethanol by fractional distillation at atmospheric pressure. Introduce hydrogen chloride gas into the stirred mixture at room temperature.[1]

-

Purification: Filter the resulting mixture. Subject the filtrate to fractional distillation in vacuo. Separate chlorobenzene at 15 mbar and then distill the product at 0.2 mbar to yield N-(4-chlorophenyl)-carbamic acid ethyl ester.[1]

This method utilizes 4-chlorophenylisocyanate as the starting material.

Protocol:

-

Reaction Setup: Add 4-chlorophenylisocyanate (2.48 mmol) and tetrahydrofuran (5 mL) into a 50 mL two-necked flask.

-

Reagent Addition: Slowly add zinc bromide ethyl acetate (7.20 mmol) dropwise.

-

Reaction Execution: React the mixture at 45°C for 10 hours under a nitrogen atmosphere. Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction with a saturated ammonium chloride solution (5 mL).

-

Purification: Extract the organic phase with diethyl ether (3 x 40 mL) and purify by column chromatography to obtain the target product.[2]

References

An In-Depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate (CAS 2621-80-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)carbamate, with the CAS number 2621-80-9, is a carbamate ester of significant interest in the fields of agrochemical development, pharmaceutical research, and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, known biological activities, and toxicological data. Detailed experimental protocols for its synthesis and relevant bioassays are presented to facilitate further research and development. The document also explores its mechanism of action, primarily as a cholinesterase inhibitor, and discusses its potential applications. All quantitative data has been summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic compound belonging to the carbamate class.[1] Its structure features a 4-chlorophenyl group attached to the nitrogen of an ethyl carbamate moiety.[1] This substitution pattern, particularly the presence of the halogenated aromatic ring, influences its chemical reactivity and biological activity.[1]

| Property | Value | Reference |

| CAS Number | 2621-80-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White solid/crystals | [2] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 182-185 °C | [2] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

| Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 4-chloroaniline, Urea, Ethyl carbamate | Ethanol, Chlorobenzene | 200°C, 6.5 hours in a pressure apparatus | 78.6% | [3] |

| 4-chloroaniline | Ethyl chloroformate, Base (e.g., Pyridine) | Controlled temperature | ~78% | [3] |

| 4-chlorophenylisocyanate | Zinc bromide ethyl acetate / Tetrahydrofuran | 45°C, 10 hours | >70% | [3] |

Experimental Protocols for Synthesis

-

Reaction Setup: In a pressure-rated apparatus, combine 4-chloroaniline (638 g), urea (240 g), ethyl carbamate (89 g), ethanol (~96%, 625 g), and chlorobenzene (1400 g).

-

Reaction Execution: Heat the mixture to 200°C and maintain this temperature for 6.5 hours with continuous stirring.

-

Work-up:

-

Cool the apparatus to room temperature and vent any pressure.

-

Remove excess ethanol via fractional distillation at atmospheric pressure.

-

Introduce hydrogen chloride gas into the stirred mixture at room temperature.

-

Filter the resulting mixture.

-

-

Purification:

-

Subject the filtrate to fractional distillation under vacuum.

-

Separate chlorobenzene at 15 mbar.

-

Distill the product at 0.2 mbar to yield pure N-(4-chlorophenyl)-carbamic acid ethyl ester.

-

-

Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

-

Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture.

-

Extract the product using a suitable solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

References

Spectroscopic Profile of Ethyl N-(4-chlorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) |

| ~6.80 | Singlet (broad) | 1H | N-H |

| 4.22 | Quartet | 2H | O-CH₂-CH₃ |

| 1.30 | Triplet | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (Carbamate) |

| ~137 | Ar-C (ipso to N) |

| ~129 | Ar-C (ipso to Cl) |

| ~129 | Ar-CH (ortho to Cl) |

| ~120 | Ar-CH (meta to Cl) |

| ~61 | O-CH₂-CH₃ |

| ~15 | O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data (Solid Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1590, ~1490 | Medium to Strong | Aromatic C=C Stretch |

| ~1230 | Strong | C-O Stretch |

| ~1090 | Medium | C-N Stretch |

| ~830 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 201/203 | High | [M]⁺ (Molecular Ion) |

| 156/158 | Medium | [M - OCH₂CH₃]⁺ |

| 127 | High | [Cl-C₆H₄-NH]⁺ |

| 111/113 | Medium | [Cl-C₆H₄]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

In-Depth Technical Guide: Solubility of Ethyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in various chemical and pharmaceutical research fields. Despite a comprehensive search of scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of carbamates, based on established methodologies for similar compounds. Furthermore, it outlines the known physicochemical properties of this compound and offers qualitative insights into its solubility characteristics. A visual representation of a standard experimental workflow for solubility determination is also provided to guide researchers in designing their own studies.

Introduction to this compound

This compound is an organic compound belonging to the carbamate class, characterized by a carbamic acid structure with a 4-chlorophenyl group attached to the nitrogen and an ethyl ester group. Carbamates are a versatile class of compounds with applications ranging from agriculture to pharmaceuticals. The presence of the 4-chlorophenyl group can significantly influence the compound's biological activity and physicochemical properties, including its solubility.

Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation development.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification processes like recrystallization, and product isolation.

-

Agrochemical Research: For compounds with potential pesticidal or herbicidal activity, solubility affects formulation and environmental fate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Light brown crystalline solid |

| Melting Point | 40-41 °C |

Source: Synthesis and Fungicidal Activity of Some Sulphide Derivatives of O-Ethyl-N-Substituted Phenylcarbamates

Qualitative Solubility Profile

Based on the chemical structure and information on related compounds, a qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with the carbamate group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Likely to be soluble due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower compared to polar solvents, but the presence of the phenyl ring may allow for some interaction.

-

Water: Expected to have low solubility due to the hydrophobic nature of the 4-chlorophenyl group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound. This method is adapted from standard laboratory practices for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mole fraction (x), grams per 100 g of solvent ( g/100g ), or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, quantitative solubility data for this compound in a range of organic solvents is not currently available in peer-reviewed literature, this guide provides a robust framework for researchers to conduct their own solubility studies. The provided experimental protocol, based on the widely used shake-flask method, offers a reliable approach to generating the necessary data. Understanding the solubility of this compound is a critical step in advancing its potential applications in various scientific and industrial domains. The qualitative insights and physicochemical properties summarized herein serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl N-(4-chlorophenyl)carbamate

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a member of the N-aryl carbamate class of compounds, which are integral to various fields, including pharmaceuticals, agriculture, and polymer science. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and application. Understanding the thermal degradation pathways and kinetics is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a comparative summary of data from related compounds.

Predicted Thermal Degradation Pathways

The thermal decomposition of N-aryl carbamates generally proceeds through two primary pathways. The specific pathway and the decomposition temperature are influenced by the nature of the substituents on both the aryl ring and the carbamate nitrogen, as well as the structure of the alcohol moiety.

Pathway A: Dissociation to Isocyanate and Alcohol

This is a common retro-synthesis reaction for carbamates. Upon heating, this compound is expected to dissociate into 4-chlorophenyl isocyanate and ethanol. This reaction is often reversible, and the equilibrium can be shifted by removing one of the products, such as the volatile ethanol.

Pathway B: Elimination to Amine, Alkene, and Carbon Dioxide

This pathway involves a concerted or stepwise elimination reaction, leading to the formation of 4-chloroaniline, ethylene, and carbon dioxide. This decomposition route is particularly relevant for carbamates with a β-hydrogen on the alcohol moiety. Studies on ethyl N-methyl-N-phenylcarbamate have shown it decomposes to N-methylaniline, carbon dioxide, and ethylene in the gas phase between 329-380°C[1].

The presence of the electron-withdrawing chloro-substituent on the phenyl ring is likely to influence the degradation mechanism and temperature. Research on t-butyl N-arylcarbamates has indicated that electron-withdrawing substituents on the aromatic nucleus increase the rate of decomposition[2].

A proposed degradation scheme for this compound is presented below:

Quantitative Data from Structurally Related Compounds

Due to the absence of specific thermal analysis data for this compound, the following table summarizes findings for related N-aryl carbamates to provide a comparative context.

| Compound | Thermal Event | Temperature (°C) | Products | Reference |

| Ethyl N-phenylcarbamate | Decomposition under reduced pressure | ~200 | Phenyl isocyanate, Ethanol | [3] |

| Ethyl N-methyl-N-phenylcarbamate | Gas-phase decomposition | 329 - 380 | N-methylaniline, Carbon dioxide, Ethylene | [1] |

| t-Butyl N-phenylcarbamate | Decomposition in diphenyl ether | 177.5 | Aniline, Carbon dioxide, Isobutylene | [2] |

| t-Butyl N-(p-chlorophenyl)carbamate | Decomposition in diphenyl ether (relative rate constant to p-H = 1.63) | 177.5 | 4-Chloroaniline, Carbon dioxide, Isobutylene | [2] |

Experimental Protocols

To determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA can identify the degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A heating rate of 10 °C/min is standard. Slower or faster rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where the decomposition is complete (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region. A heat-cool-heat cycle can be employed to study the thermal history of the material.

-

-

Data Analysis: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting point. Exothermic peaks at higher temperatures may indicate decomposition. The area under the peaks corresponds to the enthalpy change of the transition.

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Protocol: Follow the TGA protocol as described in section 4.1.

-

MS Protocol: The mass spectrometer should be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) continuously throughout the TGA experiment.

-

Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data to identify the decomposition products. For example, the detection of m/z = 44 (CO2), m/z = 28 (C2H4), m/z = 46 (ethanol), and ions corresponding to 4-chloroaniline and 4-chlorophenyl isocyanate would provide evidence for the proposed degradation pathways.

Conclusion

While direct experimental data for this compound is not available, a theoretical understanding of its thermal stability and degradation can be established based on the behavior of structurally similar N-aryl carbamates. It is predicted to decompose via two main pathways: dissociation to 4-chlorophenyl isocyanate and ethanol, and elimination to 4-chloroaniline, ethylene, and carbon dioxide. The electron-withdrawing nature of the chlorine substituent is expected to influence the decomposition temperature and kinetics.

For a definitive assessment of the thermal properties of this compound, it is imperative to conduct empirical studies using the detailed TGA, DSC, and TGA-MS protocols provided in this guide. The resulting data will be invaluable for professionals in drug development and other scientific fields to ensure the safe handling, storage, and application of this compound.

References

Unveiling the Bio-Potential of Ethyl N-(4-chlorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)carbamate, a halogenated carbamate derivative, has emerged as a compound of interest with a range of potential biological activities. This technical guide provides an in-depth overview of its known biological effects, with a focus on its ixodicidal properties and its safety profile concerning mutagenicity and carcinogenicity. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, crop protection, and drug discovery.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. They are structurally diverse and exhibit a wide array of biological activities, leading to their use as insecticides, herbicides, and therapeutic agents. This compound, distinguished by a 4-chlorophenyl group attached to the carbamate nitrogen, has been a subject of investigation for its potential applications, particularly in pest control. This guide synthesizes the current scientific knowledge on this compound, presenting its biological activities, mechanisms of action, and relevant experimental methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are outlined below.

Table 1: Synthesis Methods for this compound

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield |

| 4-chloroaniline | Ethyl chloroformate, Pyridine (base) | Controlled temperature | ~78% |

| 4-chlorophenyl isocyanate | Zinc bromide, Ethyl acetate / Tetrahydrofuran | 45°C, 10 hours | >70% |

Potential Biological Activities

Ixodicidal Activity

This compound (also referred to as LQM 996) has demonstrated significant efficacy as an ixodicide, particularly against the cattle tick Rhipicephalus microplus.[1][2][3][4] This activity is crucial in the context of increasing resistance of ticks to conventional pesticides.

The compound has been shown to inhibit egg-laying and hatching of tick larvae.[1][4] Studies have revealed that it is effective against both strains of R. microplus that are resistant to other ixodicides and those that are susceptible.[1] The eggs produced by female ticks treated with this carbamate exhibit a dark, dry, and opaque appearance and are less adherent.[3][4]

Acetylcholinesterase Inhibition

Antimicrobial and Anti-inflammatory Potential

While specific studies on the antimicrobial and anti-inflammatory activities of this compound are limited, the broader class of carbamates has been investigated for such properties. Further screening of this specific compound is warranted to explore these potential therapeutic applications.

Toxicological Profile: Mutagenicity and Carcinogenicity

A significant aspect of the development of any new chemical entity, particularly for applications in agriculture or medicine, is its safety profile. This compound has been evaluated for its mutagenic and carcinogenic potential.

Structure-activity relationship (SAR) analysis showed no structural alerts indicating the ability of this ethyl-carbamate to bind to biomolecules or estrogen receptors.[1]

Mutagenicity (Ames Test)

The compound was found to be negative for mutagenicity in the Ames test.[1] The assay was conducted with and without metabolic activation (S9) using the Salmonella typhimurium strains TA97, TA98, TA102, TA1535, TA1537, and TA1538.[1] The results indicated that pre-incubation with different concentrations of this compound did not lead to an increase in the number of spontaneously reverting colonies, nor did it induce a concentration-dependent increase in revertant colonies in any of the tested strains.[1][7]

Carcinogenicity

In vivo studies in rats have indicated that this compound is not carcinogenic.[1] These findings suggest a favorable safety profile for this compound in terms of long-term toxicity.

Experimental Protocols

Synthesis of this compound from 4-chloroaniline

Objective: To synthesize this compound from 4-chloroaniline and ethyl chloroformate.

Materials:

-

4-chloroaniline

-

Ethyl chloroformate

-

Pyridine

-

Anhydrous diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 4-chloroaniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Add ethyl chloroformate dropwise to the stirred solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture to remove pyridinium hydrochloride.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in appropriate solvents.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well to initiate the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Start the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow for AChE Inhibition Assay

Caption: Workflow for determining acetylcholinesterase inhibition.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound against a selected cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[8][9][10]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of this compound using the bacterial reverse mutation assay.

Materials:

-

Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

S9 fraction (for metabolic activation)

-

This compound

-

Positive and negative controls

-

Incubator (37°C)

Procedure:

-

Prepare overnight cultures of the Salmonella strains.

-

Prepare the test compound dilutions.

-

In separate tubes, mix the bacterial culture, the test compound, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11][12][13][14]

Workflow for the Ames Test

Caption: Workflow for conducting the Ames test for mutagenicity.

Signaling Pathway Modulation

The biological effects of carbamates can be mediated through various signaling pathways. While direct evidence for this compound is still emerging, the modulation of the Nrf2 signaling pathway by carbamates, in general, is an area of active research.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Some carbamates have been shown to induce oxidative stress, which could potentially modulate the Nrf2 pathway. Further investigation is required to elucidate the specific effects of this compound on this pathway.

Nrf2 Signaling Pathway Diagram

Caption: Simplified diagram of the Nrf2 signaling pathway.

Conclusion and Future Directions

This compound is a promising ixodicidal agent with a favorable safety profile regarding mutagenicity and carcinogenicity. Its efficacy against resistant tick strains highlights its potential as a valuable tool in veterinary and agricultural pest management. The detailed experimental protocols provided in this guide are intended to support further investigation into its biological activities and mechanisms of action.

Future research should focus on several key areas:

-

Quantitative analysis of acetylcholinesterase inhibition: Determining the IC50 value of this compound against AChE from various target and non-target organisms will provide crucial insights into its potency and selectivity.

-

Exploration of antimicrobial and anti-inflammatory activities: Systematic screening of the compound against a panel of microbes and in relevant inflammatory models could uncover novel therapeutic applications.

-

Elucidation of signaling pathway modulation: Investigating the direct effects of this compound on the Nrf2 pathway and other relevant cellular signaling cascades will provide a deeper understanding of its molecular mechanisms.

-

In vivo efficacy and safety studies: Comprehensive in vivo studies are necessary to validate the ixodicidal efficacy and further establish the safety profile of the compound before it can be considered for commercial application.

By addressing these research gaps, the full potential of this compound as a valuable chemical entity can be realized.

References

- 1. Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of new ethyl and methyl carbamates on Rhipicephalus microplus larvae and adult ticks resistant to conventional ixodicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of new ethyl and methyl carbamates on biological parameters and reproduction of the cattle tick Rhipicephalus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. biotoxicity.com [biotoxicity.com]

Unraveling the Fungicidal Potential of N-Aryl Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fungicidal properties of N-aryl carbamates, a promising class of compounds in the development of novel antifungal agents. This document provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Introduction to N-Aryl Carbamates as Fungicides

N-aryl carbamates are a class of organic compounds characterized by a carbamate functional group (-NHC(=O)O-) attached to an aromatic ring. The exploration of natural products as lead compounds has been a vital strategy in the discovery of new fungicidal agents.[1][2][3] Carbamate-containing compounds have demonstrated significant potential as fungicides, with some derivatives exhibiting broad-spectrum activity against various phytopathogenic fungi.[1][4] The carbamate moiety is a key pharmacophore in many commercially successful fungicides.[2][4] These compounds are often considered to have a reduced environmental impact due to their rapid hydrolysis in the field, which minimizes residue.[2]

Synthesis of N-Aryl Carbamates

The synthesis of N-aryl carbamates with fungicidal activity is primarily achieved through well-established organic reactions, most notably the Curtius and Hofmann rearrangements. These methods provide efficient routes to the desired carbamate structures from readily available starting materials.

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form the corresponding carbamate.[5] This method is a versatile and widely used approach for the synthesis of N-aryl carbamates.

Experimental Protocol: Synthesis of Methyl (Aryl)carbamate via Curtius Rearrangement

This protocol provides a general procedure for the synthesis of a methyl carbamate derivative from an aromatic aldehyde.

Step 1: Synthesis of the Acyl Azide

-

To a solution of the desired aromatic aldehyde in a suitable solvent (e.g., acetone/water), add sodium azide.

-

Add a solution of an oxidizing agent (e.g., sodium hypochlorite or Oxone®) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

-

Extract the acyl azide with an organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

Step 2: Curtius Rearrangement and Carbamate Formation

-

Carefully concentrate the dried organic solution containing the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care.

-

Dissolve the crude acyl azide in an anhydrous solvent such as toluene.

-

Heat the solution to reflux to induce the Curtius rearrangement to the isocyanate.

-

Cool the reaction mixture and add an excess of anhydrous methanol to trap the isocyanate.

-

Continue stirring at room temperature or with gentle heating until the isocyanate is fully converted to the methyl carbamate (monitored by TLC or IR spectroscopy).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure N-aryl carbamate.

Synthesis via Hofmann Rearrangement

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form an isocyanate, which is then trapped with an alcohol to yield the carbamate.[6] Green synthetic approaches utilizing reagents like oxone and potassium chloride for the in-situ generation of the N-chloro amide intermediate have also been developed.[1]

Experimental Protocol: Synthesis of Methyl (Aryl)carbamate via Hofmann Rearrangement

This protocol outlines a general "green" procedure for the synthesis of a methyl carbamate from an aromatic amide.[1]

-

To a solution of the aromatic amide in a mixture of solvents (e.g., acetonitrile and water), add potassium chloride and Oxone®.

-

Stir the mixture at room temperature for a specified time (e.g., 1-3 hours) to form the N-chloro amide intermediate.

-

Add a solution of sodium hydroxide and continue stirring to facilitate the rearrangement to the isocyanate.

-

Add an excess of methanol to the reaction mixture to trap the in-situ generated isocyanate.

-

Stir the reaction until completion (monitored by TLC).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure N-aryl carbamate.

Fungicidal Activity and Structure-Activity Relationships (SAR)

Numerous studies have demonstrated the in vitro antifungal activity of N-aryl carbamates against a range of phytopathogenic fungi. The fungicidal efficacy is typically evaluated by determining the inhibition of mycelial growth.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected N-aryl carbamate derivatives from recent studies. The data is presented as either percentage inhibition at a fixed concentration or as the half-maximal effective concentration (EC50).

Table 1: Mycelial Growth Inhibition of N-Aryl Carbamates at 50 µg/mL

| Compound ID | Target Fungus | Inhibition (%) | Reference |

| 3b1 | Botrytis cinerea | >80 | [2] |

| 3b2 | Botrytis cinerea | >80 | [2] |

| 3b2 | Fusarium graminearum | >80 | [2] |

| 3a9 | Colletotrichum destructivum | >80 | [2] |

| 3b12 | Colletotrichum siamense | 97.9 | [2] |

| 1ag | Botrytis cinerea | >70 | [1] |

| 1ag | Magnaporthe grisea | >70 | [1] |

| 1ag | Pythium aphanidermatum | 75.4 | [1] |

| 1t | Botrytis cinerea | >70 | [1] |

| 1x | Botrytis cinerea | >70 | [1] |

Table 2: EC50 Values of N-Aryl Carbamates Against Various Fungi

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| 3b1 | Botrytis cinerea | 12.94 | [2] |

| 3b2 | Botrytis cinerea | 17.21 | [2] |

| 3b2 | Fusarium graminearum | 9.53 | [2] |

| 3a9 | Colletotrichum destructivum | 16.70 | [2] |

| 1af | Fusarium graminearum | 12.50 | [1][7] |

| 1z | Fusarium oxysporum | 16.65 | [1][7] |

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have revealed several key structural features that influence the fungicidal potency of N-aryl carbamates:

-

Substitution on the Aryl Ring: The presence of halogen atoms (chlorine or bromine) on the N-aryl ring, particularly in di-substituted patterns, has been shown to be crucial for high antifungal potency.[1][2][3]

-

Nature of the O-Alkyl Group: The O-alkyl substituent on the carbamate moiety also plays a role in determining the antifungal activity, with some studies suggesting that an ethyl group may be optimal.[1]

-

Overall Lipophilicity: The lipophilicity of the molecule, influenced by the substituents on the aryl ring and the nature of the O-alkyl group, is an important factor for activity.

Mechanism of Action

The primary mechanism of action for the fungicidal activity of N-aryl carbamates, particularly N-phenyl carbamates like diethofencarb, is the inhibition of β-tubulin polymerization.[8] This disruption of microtubule dynamics interferes with fungal cell division (mitosis).

Inhibition of β-Tubulin and Microtubule Assembly

Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, intracellular transport, and maintaining cell structure. They are dynamic polymers of α- and β-tubulin heterodimers. N-aryl carbamates bind to β-tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis.

Downstream Signaling Effects: Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by N-aryl carbamates can trigger downstream cellular signaling pathways, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).

Cell Cycle Checkpoint Activation: The failure of the mitotic spindle to form correctly activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism.[9] This checkpoint prevents the cell from progressing from metaphase to anaphase until all chromosomes are properly attached to the mitotic spindle. The prolonged activation of the SAC due to microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest caused by microtubule damage, it may initiate an apoptotic cascade.[4][10][11] This programmed cell death pathway is a mechanism to eliminate damaged or dysfunctional cells. The sustained G2/M arrest and cellular stress resulting from microtubule disruption can activate pro-apoptotic signaling pathways.

Experimental Protocols for Fungicidal Evaluation

The in vitro evaluation of the fungicidal properties of N-aryl carbamates is crucial for determining their efficacy and for conducting structure-activity relationship studies. The mycelial growth inhibition assay is a standard method for this purpose.

Mycelial Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the vegetative growth of a fungus on a solid nutrient medium.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes (90 mm)

-

Test compounds (N-aryl carbamates)

-

Solvent for dissolving compounds (e.g., DMSO or acetone)

-

Actively growing fungal cultures

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent to prepare high-concentration stock solutions (e.g., 10 mg/mL).

-

Preparation of Amended Media: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare control plates containing the solvent at the same concentration used in the test plates. Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut mycelial plugs from the edge of an actively growing fungal culture. Place one mycelial plug in the center of each amended and control petri dish with the mycelial side facing down.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: After a defined incubation period (when the mycelial growth in the control plates has reached a significant diameter, e.g., 70-80% of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

-

-

EC50 Determination: To determine the EC50 value, plot the percentage of inhibition against the logarithm of the compound concentration. Use a suitable statistical software to perform a regression analysis and calculate the concentration that causes 50% inhibition of mycelial growth.

Fungal Resistance to Carbamate Fungicides

The development of resistance in fungal populations is a significant challenge in the long-term use of fungicides. For carbamate fungicides that target β-tubulin, the primary mechanism of resistance is the alteration of the target site.[5][12]

Target Site Modification: Mutations in the gene encoding β-tubulin can lead to changes in the amino acid sequence of the protein.[13] These changes can alter the binding site of the carbamate fungicide, reducing its affinity for the target protein. As a result, the fungicide is no longer able to effectively inhibit microtubule polymerization, and the fungal strain becomes resistant.

The phenomenon of negative cross-resistance has been observed between N-phenyl carbamates (like diethofencarb) and methyl benzimidazole carbamates (MBCs).[8] This means that fungal strains resistant to MBCs are often sensitive to N-phenyl carbamates, and vice versa. This is due to different mutations in the β-tubulin gene conferring resistance to each class of fungicide. This understanding is crucial for developing effective resistance management strategies.

Conclusion

N-aryl carbamates represent a valuable class of compounds with demonstrated fungicidal properties. Their mechanism of action, primarily through the inhibition of β-tubulin, provides a clear target for rational drug design. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for screening. The detailed experimental protocols provided in this guide offer a framework for the evaluation of new N-aryl carbamate derivatives. A thorough understanding of their structure-activity relationships and the mechanisms of fungal resistance is essential for the development of new, effective, and durable antifungal agents for agricultural and potentially clinical applications. Future research should focus on further optimizing the antifungal potency and spectrum of activity of N-aryl carbamates, as well as investigating their in vivo efficacy and environmental safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. γ-Tubulin keeps the cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl N-(4-chlorophenyl)carbamate, a versatile intermediate in the development of agrochemicals and pharmaceuticals. The protocols outlined below focus on the widely used and efficient method of reacting 4-chloroaniline with ethyl chloroformate.

Application Notes

This compound serves as a key building block in organic synthesis. The presence of the carbamate functional group and the 4-chlorophenyl moiety makes it a valuable precursor for various derivatizations. In the agrochemical sector, this compound has been investigated for its potential fungicidal properties.[1] The chlorophenyl group is known to enhance the biological activity of many compounds. In pharmaceutical research, carbamate derivatives are explored for a wide range of therapeutic applications due to their relative stability and ability to participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

The synthesis from 4-chloroaniline and ethyl chloroformate is a standard N-acylation reaction. The reaction proceeds via nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrogen chloride. A base is required to neutralize the in-situ generated HCl, which would otherwise protonate the starting aniline, rendering it unreactive. Common bases for this transformation include pyridine and triethylamine. The choice of solvent is typically an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate, which can dissolve the starting materials and do not participate in the reaction.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound from 4-chloroaniline. Protocol 1 utilizes pyridine as both the base and a solvent, while Protocol 2 employs triethylamine as the base in a dichloromethane solvent.

Protocol 1: Synthesis in Pyridine

This protocol is adapted from general procedures for the synthesis of aryl carbamates.

Materials:

-

4-Chloroaniline

-

Ethyl chloroformate

-

Pyridine

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in pyridine (3-5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2 to neutralize excess pyridine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford pure this compound.

Protocol 2: Synthesis with Triethylamine in Dichloromethane

This protocol offers an alternative base and solvent system.

Materials:

-

4-Chloroaniline

-

Ethyl chloroformate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

-

Ethyl acetate (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (10 volumes), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench with water and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Et₃N/DCM) |

| Base | Pyridine | Triethylamine |

| Solvent | Pyridine | Dichloromethane |

| Reaction Time | 2-4 hours | 1-2 hours |

| Reaction Temp. | 0 °C to RT | 0 °C to RT |

| Typical Yield | ~78%[1] | High |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White solid |

| Melting Point | 99-101 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.25 (m, 4H, Ar-H), 6.70 (br s, 1H, NH), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 1.29 (t, J=7.1 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 153.5, 136.6, 129.2, 128.9, 120.1, 61.5, 14.6 |

| IR (KBr, cm⁻¹) | 3320 (N-H stretch), 1720 (C=O stretch), 1595, 1490 (aromatic C=C stretch), 1230 (C-O stretch), 825 (C-Cl stretch) |

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a versatile organic compound with significant applications in agrochemical research and as a synthetic intermediate in medicinal chemistry. Its structure, featuring a 4-chlorophenyl group, is often explored for potential fungicidal and herbicidal activities.[1] In organic synthesis, it serves as a key precursor for constructing more complex molecules and is a valuable building block in drug discovery programs.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and reliable method.

Data Presentation: Comparison of Synthesis Methods